Methyl 2-oxopiperidine-3-carboxylate
CAS No.: 106118-94-9
Cat. No.: VC20760784
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106118-94-9 |
|---|---|
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | methyl 2-oxopiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9) |
| Standard InChI Key | BLSIWVNWHCXOCL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCCNC1=O |
| Canonical SMILES | COC(=O)C1CCCNC1=O |
Introduction
Methyl 2-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol. It is also known by its CAS number, 106118-94-9, and its IUPAC name is methyl 2-oxopiperidine-3-carboxylate . This compound is a building block in organic synthesis, particularly in the construction of piperidine derivatives, which are common in pharmaceuticals and natural products.
Synthesis and Applications
Methyl 2-oxopiperidine-3-carboxylate can be synthesized through various methods, often involving the condensation of appropriate precursors. It serves as a versatile intermediate in organic synthesis, particularly for the preparation of piperidine derivatives, which are crucial in medicinal chemistry due to their presence in numerous biologically active compounds.
Synthesis Methods
While specific synthesis methods for methyl 2-oxopiperidine-3-carboxylate are not detailed in the available literature, related compounds are often synthesized using condensation reactions or cyclization processes. For instance, piperidine derivatives can be prepared through the cyclization of linear precursors in the presence of catalysts or bases.
Applications in Organic Synthesis
Piperidine derivatives, including those synthesized from methyl 2-oxopiperidine-3-carboxylate, are valuable in the development of pharmaceuticals. They exhibit a wide range of biological activities, such as acting as inhibitors for certain enzymes or receptors. For example, compounds with similar structures have been investigated for their inhibitory effects on c-Met kinase, a target in cancer therapy .
Research Findings
Research on piperidine derivatives often focuses on their biological activities and potential therapeutic applications. While specific studies on methyl 2-oxopiperidine-3-carboxylate might be limited, its role as a building block in organic synthesis makes it relevant to broader research in medicinal chemistry.
Biological Activity of Related Compounds
Compounds derived from piperidine rings have shown significant biological activity. For instance, some piperidine derivatives have been identified as potent inhibitors of c-Met kinase, with IC50 values in the nanomolar range . These findings highlight the potential of piperidine-based compounds in drug development.
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